LY367385

概要

準備方法

合成経路と反応条件: LY 367385の合成には、2-メチルベンゼン酢酸をアンモニアと二酸化炭素と特定の条件下で反応させて、目的の生成物を得る方法があります。 この反応には通常、触媒が必要であり、完全な転換を確保するために高温で行われます .

工業生産方法: LY 367385の工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、高圧反応器と連続フローシステムを使用し、反応条件と高収率を一定に保ちます .

反応の種類:

酸化: LY 367385は酸化反応を起こす可能性があり、通常は強い酸化剤の存在下で対応するカルボン酸が生成されます。

還元: LY 367385の還元は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、アミンの生成をもたらします。

一般的な試薬と条件:

酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

主な生成物:

酸化: カルボン酸。

還元: アミン。

4. 科学研究の応用

LY 367385は、科学研究において幅広い用途があります。

化学: メタボトロピックグルタミン酸受容体の機能と調節を研究するためのツールとして使用されます。

生物学: 細胞シグナル伝達と神経保護におけるmGluR1aの役割を理解するための実験で使用されます。

医学: てんかんや神経変性疾患などの神経疾患の治療における潜在的な治療効果について調査されています。

科学的研究の応用

LY 367385 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the function and modulation of metabotropic glutamate receptors.

Biology: Employed in experiments to understand the role of mGluR1a in cellular signaling and neuroprotection.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy and neurodegenerative diseases.

Industry: Utilized in the development of new pharmacological agents targeting mGluR1a

作用機序

LY 367385は、mGluR1a受容体に選択的に結合して拮抗することにより効果を発揮します。この阻害により、シナプス可塑性、ニューロンの興奮性、神経保護など、さまざまな細胞プロセスに関与する受容体のダウンストリームシグナル伝達経路の活性化が阻止されます。 この化合物の神経保護効果は、興奮毒性とニューロンの損傷を軽減する能力に起因します .

類似の化合物:

LY 354740: 神経保護特性が類似した別のmGluR1a拮抗薬。

LY 333531: 同様の神経学的研究で使用される、プロテインキナーゼCベータの選択的阻害剤。

独自性: LY 367385は、mGluR1aに対する高い選択性と効力により、神経科学研究において貴重なツールとなっています。 他の受容体サブタイプに大きな影響を与えることなく、神経保護と抗痙攣効果を発揮できるため、他の類似化合物とは異なります .

類似化合物との比較

LY 354740: Another mGluR1a antagonist with similar neuroprotective properties.

LY 333531: A selective inhibitor of protein kinase C beta, used in similar neurological studies.

MTEP hydrochloride: A selective antagonist of mGluR5, often compared with LY 367385 in research

Uniqueness: LY 367385 is unique due to its high selectivity and potency for mGluR1a, making it a valuable tool in neuroscience research. Its ability to provide neuroprotection and anticonvulsant effects without significantly affecting other receptor subtypes sets it apart from other similar compounds .

生物活性

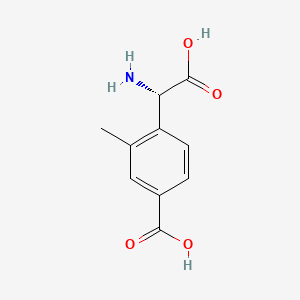

LY367385, also known as (+)-2-methyl-4-carboxyphenylglycine, is a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). This compound has garnered attention in neurological research due to its potential therapeutic applications in various neurodegenerative and psychiatric disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, experimental findings, and implications in various studies.

This compound selectively inhibits mGluR1 receptors, which are G-protein-coupled receptors involved in modulating synaptic transmission and plasticity. The compound exhibits an IC50 value of 8.8 μM for blocking quisqualate-induced phosphoinositide hydrolysis at mGluR1, while showing negligible activity on mGluR5 and other group II and III receptors . This selectivity makes this compound a valuable tool for studying the role of mGluR1 in various physiological and pathological processes.

Neuroprotective Effects

Research has demonstrated that this compound can exert neuroprotective effects in various models. For instance, in a study examining experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with this compound did not significantly alter neurological deficits when compared to control groups treated with other drugs like amantadine and memantine . However, the specificity of its action on mGluR1 suggests potential benefits in conditions where mGluR1 activation contributes to neuronal damage.

Electrophysiological Studies

Electrophysiological recordings have shown that this compound affects synaptic transmission in specific neuronal populations. In hippocampal CA1 pyramidal cells, application of this compound did not change the frequency or amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs), indicating that its effects may be limited to certain synaptic contexts . Furthermore, studies have indicated that this compound can modulate glutamate signaling pathways that are critical for synaptic plasticity and memory formation .

Antidepressant-Like Effects

A notable case study investigated the antidepressant-like effects of this compound in rodent models. The compound was shown to influence behavior in the forced swim test, suggesting potential applications in treating mood disorders . The ability to modulate glutamate signaling through mGluR1 antagonism may contribute to these observed effects.

Anticonvulsant Properties

This compound has also been studied for its anticonvulsant properties. In various animal models, it has been shown to reduce seizure activity, providing insights into its potential as a therapeutic agent for epilepsy .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Name | (+)-2-Methyl-4-carboxyphenylglycine |

| Molecular Weight | 209.2 g/mol |

| IC50 (mGluR1) | 8.8 μM |

| Selectivity | Highly selective for mGluR1 |

| Solubility | Soluble in 0.1M NaOH |

| CAS Number | 198419-91-9 |

特性

IUPAC Name |

4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIKDIUCJAUSRD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042563 | |

| Record name | 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198419-91-9 | |

| Record name | (αS)-α-Amino-4-carboxy-2-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198419-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyl-4-carboxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198419919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-367385 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8UW47H17B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。